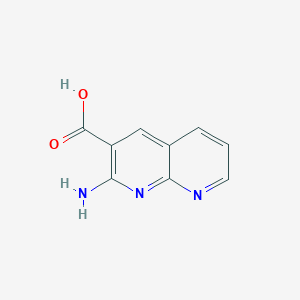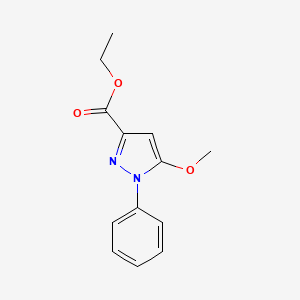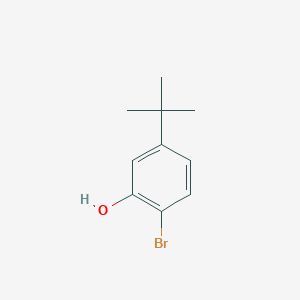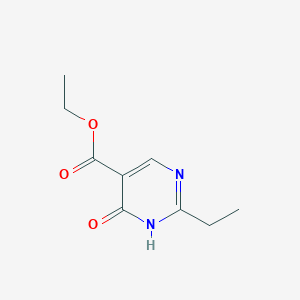
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
説明
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidinones, which are known for their diverse pharmacological activities. The compound is structurally characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a carboxylate ester function at position 5. The pyrimidine ring in this compound is partially saturated, as indicated by the term "dihydropyrimidine," and it carries an ethyl group at position 2 and a ketone functionality at position 6.
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis involving an aldehyde, a β-keto ester, and urea or thiourea. For instance, novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized using a Biginelli reaction catalyzed by silica supported Bismuth(III) triflate . Similarly, ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized using microwave irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing dihydropyrimidinone derivatives.
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For example, the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined, revealing a thioamide functional group . Additionally, density functional theory (DFT) calculations have been used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data .
Chemical Reactions Analysis
Dihydropyrimidinone derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution. For instance, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacted with thiophenolates, leading to either ring expansion or nucleophilic substitution depending on the reaction conditions . Moreover, metal carbonyl mediated rearrangement has been used to synthesize variously substituted ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinone derivatives are influenced by their molecular structure. The presence of substituents on the pyrimidine ring can affect the compound's solubility, melting point, and reactivity. For example, the crystal structures of two derivatives with different substituents were determined, providing insight into their conformations and potential intermolecular interactions . Additionally, the derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate were synthesized, and some showed pharmacological activity, indicating the importance of the substituents in determining the properties and activities of these compounds .
科学的研究の応用
Antimicrobial Activity
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate and its derivatives have been synthesized and evaluated for antimicrobial activity. These compounds showed promising results in screening for antimicrobial properties, contributing to the development of new antimicrobial agents (El‐Sayed et al., 2008).
Synthesis Methods
Innovative synthesis methods using ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate have been explored. These include microwave-mediated, catalyst- and solvent-free regioselective Biginelli reactions, highlighting efficient and environmentally friendly approaches to synthesize novel tetrahydropyrimidines (Harikrishnan et al., 2013).
Crystal Structure and Spectroscopy
Detailed studies on the crystal structure and spectroscopic characterization of ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate derivatives have been conducted. These studies provide valuable insights into the molecular geometry and properties of these compounds, essential for their potential applications (Pekparlak et al., 2018).
Antitumor Activity
Research has been conducted on the synthesis and in vitro antitumor evaluation of novel ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate derivatives. These studies are crucial for the development of new anticancer drugs, especially targeting specific cancer cell lines (Klimova et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-ethyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-7-10-5-6(8(12)11-7)9(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBWCOYHPFTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494281 | |
| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
CAS RN |
64179-80-2 | |
| Record name | Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
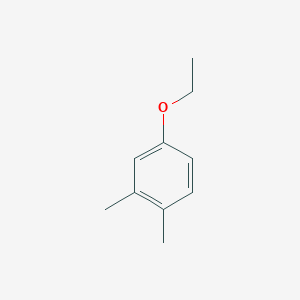
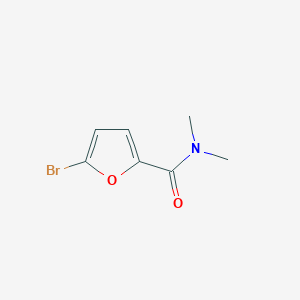
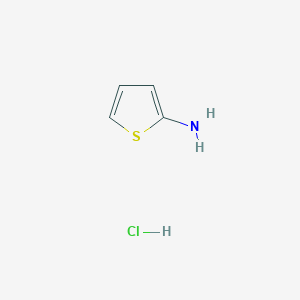
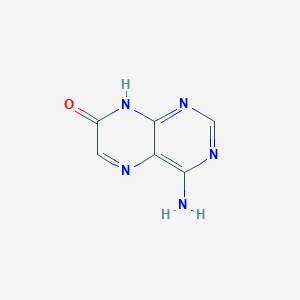
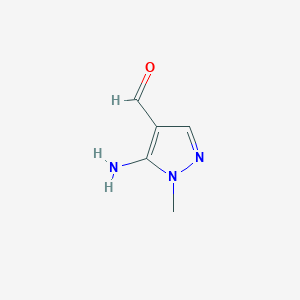
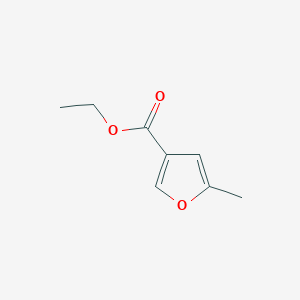
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
